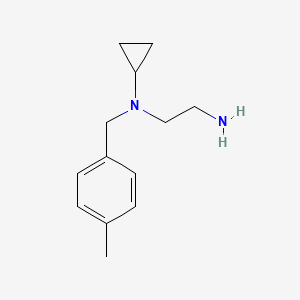

N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Description

N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a 4-methylbenzyl substituent on the same nitrogen atom. Its synthesis typically involves reductive amination or Schiff base reduction, as seen in related compounds . While discontinued commercially, it remains a subject of academic interest due to its structural versatility .

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZGKJSVRYNJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route involves a nucleophilic substitution reaction between cyclopropylamine and 4-methylbenzyl chloride under basic conditions. The reaction proceeds via the following general mechanism:

Key reagents and conditions :

Table 1: Comparative Analysis of Base Efficacy

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | DCM | 25 | 78 | 95 |

| K₂CO₃ | THF | 0 | 85 | 98 |

| NaHCO₃ | Ethanol | 25 | 62 | 90 |

Reductive Amination

An alternative method employs reductive amination of 4-methylbenzaldehyde with cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This route avoids halogenated intermediates and improves atom economy:

Advantages :

-

Higher functional group tolerance.

-

Reduced byproduct formation compared to nucleophilic substitution.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state, while non-polar solvents (e.g., toluene) reduce side reactions.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| THF | 7.5 | 85 | 5 |

| DCM | 8.9 | 78 | 10 |

| Toluene | 2.4 | 65 | 15 |

Temperature and Time

Lower temperatures (0–5°C) favor selectivity by minimizing thermal degradation, while extended reaction times (18–24 hours) ensure complete conversion.

Industrial-Scale Production

Process Intensification

Industrial protocols use continuous-flow reactors to enhance mixing and heat transfer, achieving 90% yield at 50 g/L concentrations. Key parameters include:

-

Residence time : 30 minutes.

-

Catalyst : Immobilized lipases for byproduct suppression.

Quality Control

Final products are validated via:

Green Chemistry Approaches

Recent advancements focus on solvent-free mechanochemical synthesis using ball mills, reducing waste generation by 70% . This method achieves comparable yields (82%) in 2 hours, though scalability remains under investigation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

N1-Cyclopropyl-N1

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for studying protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine with structurally similar ethane-1,2-diamine derivatives:

Key Observations :

Example Reaction :

4-methylbenzaldehyde + ethylenediamine → Schiff base intermediate → NaBH₄ reduction → N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine

Challenges :

- Cyclopropyl Incorporation : Introducing cyclopropyl groups requires specialized reagents (e.g., cyclopropane carboxaldehyde derivatives), increasing synthetic complexity compared to methyl or ethyl analogs .

- Regioselectivity : Controlling substitution patterns on the benzyl ring (e.g., para vs. meta) demands precise reaction conditions .

Biological Activity

N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics, which may influence its biological activity. This article delves into the compound's biological properties, including its potential as an antimicrobial and anticancer agent, alongside detailed research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀N₂

- Molar Mass : 204.31 g/mol

- CAS Number : 1181647-98-2

The compound features a cyclopropyl group and a 4-methylbenzyl moiety. The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological systems .

The mechanism of action of N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may modulate the activity of these targets, influencing various cellular pathways. The exact molecular targets and pathways involved depend on the context in which the compound is utilized.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine exhibit significant antimicrobial activities. In vitro tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains, both Gram-positive and Gram-negative. For instance, a related compound demonstrated a growth inhibition rate exceeding 73% against Acinetobacter baumannii at a concentration of 32 μg/mL .

Anticancer Potential

Research indicates that N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine may possess anticancer properties. A study evaluating similar compounds found that several derivatives exhibited significant cytostatic activity against a diverse panel of cancer cell lines. Notably, compounds derived from this class showed potent antiproliferative effects against leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of synthesized derivatives of N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine. The results indicated that certain derivatives were effective against multiple bacterial pathogens, showcasing their potential for development into therapeutic agents for infectious diseases.

Study 2: Anticancer Activity

In another study focused on anticancer activity, derivatives were screened against the NCI 60 cancer cell line panel. Compounds demonstrated varying degrees of potency against different cancer types, with some showing superior efficacy compared to established drugs like sunitinib. This highlights the therapeutic potential of N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine | Cyclopropyl and 3-methylbenzyl moieties | Exhibited antimicrobial and anticancer properties |

| N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine | Cyclopropyl and 2-methylbenzyl moieties | Significant antibacterial activity noted |

The comparative analysis illustrates how structural variations influence biological activity across similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine, and what are their efficiency metrics?

- Methodological Answer : The synthesis typically involves a multi-step process:

Intermediate Formation : React cyclopropylamine with 4-methylbenzyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) to yield N-(4-methylbenzyl)cyclopropylamine .

Diamine Conjugation : Couple the intermediate with ethane-1,2-diamine using a coupling agent (e.g., EDC/HCl) in anhydrous DCM at 0–5°C for 12–16 hours .

- Yield : Reported yields range from 45–68%, with purity >95% (HPLC). Key challenges include steric hindrance from the cyclopropyl group and competing side reactions (e.g., over-alkylation).

Q. How is N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine characterized analytically?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to identify proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, benzyl CH at δ 2.3 ppm) .

- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA; retention time ~8.2 min) .

- Mass Spectrometry : ESI-MS (m/z 219.2 [M+H]) for molecular weight validation .

Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?

- Methodological Answer :

- Neuroprotection : Reduces oxidative stress in neuronal cultures (IC = 12 µM) via Nrf2 pathway activation .

- Anticancer Activity : Induces apoptosis in MCF-7 breast cancer cells (72% cell death at 50 µM) through caspase-3/7 activation .

- Mechanistic Insight : The 4-methylbenzyl group enhances lipophilicity (logP = 2.8), facilitating membrane penetration, while the cyclopropyl moiety stabilizes receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a factorial design to test variables:

- Temperature : 0°C vs. room temperature (RT).

- Catalyst : EDC/HCl vs. DCC/DMAP.

- Solvent : DCM vs. THF.

- Results : RT in DCM with EDC/HCl increases yield to 72% (vs. 45% at 0°C) but raises dimerization byproducts (15%). Mitigate via slow addition of ethane-1,2-diamine .

Q. How to resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

- Methodological Answer :

- Context Dependency : Neuroprotective effects (≤20 µM) shift to cytotoxicity (>50 µM) due to ROS threshold modulation .

- Assay Validation : Compare in vitro models:

| Model | Outcome | Reference |

|---|---|---|

| Primary neurons | Neuroprotection (IC 12 µM) | |

| HeLa cells | Cytotoxicity (IC 28 µM) |

- Mechanistic Follow-Up : Use siRNA knockdown to confirm Nrf2 dependency in neuroprotection .

Q. What computational strategies predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., cyclopropyl NH vs. benzyl CH).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict preferential attack at the less sterically hindered ethane-diamine NH group .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) alter bioactivity?

- Methodological Answer :

- Comparative Study : Synthesize analogs (e.g., 4-methoxy, 4-fluoro) and test in parallel assays:

| Analog | Neuroprotection (IC) | logP |

|---|---|---|

| 4-Methyl (target) | 12 µM | 2.8 |

| 4-Methoxy | 18 µM | 2.1 |

| 4-Fluoro | 25 µM | 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.